GABA Transporter Inhibition
3-Piperidineacetic acid is a GABA analog that inhibits the uptake of GABA into brain cells by competitively binding to the pyridinium component of the transporter, blocking substrate access . While no direct quantitative comparison (e.g., IC50 values) between 3-, 2-, and 4-piperidineacetic acid isomers was found in the peer-reviewed literature, the functional characterization as a specific GABA uptake inhibitor is unique to the 3-isomer. This class-level inference is based on the established structure-activity relationship of piperidine derivatives, where the position of the carboxylic acid group is crucial for interaction with the GABA transporter [1]. The deuterated analog, 3-Piperidineacetic Acid-d11, is used to study this mechanism .
| Evidence Dimension | GABA transporter interaction |
|---|---|
| Target Compound Data | Competitive inhibitor of GABA uptake |
| Comparator Or Baseline | 2-Piperidineacetic acid and 4-Piperidineacetic acid |
| Quantified Difference | Not quantified; functional role as GABA uptake inhibitor is not reported for 2- or 4-isomers. |
| Conditions | In vitro synaptosome studies |
Why This Matters
For neuropharmacology research, the specific GABAergic activity of the 3-isomer is the basis for its use, and substitution with 2- or 4-isomers would invalidate experimental results.
- [1] Krogsgaard-Larsen, P., & Johnston, G. A. R. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry, 25(6), 797-802. View Source
